Pyridin-4-ol

Catalog No.
S573629
CAS No.
108-96-3
M.F
C5H5NO
M. Wt
95.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridin-4-ol

CAS Number

108-96-3

Product Name

Pyridin-4-ol

IUPAC Name

1H-pyridin-4-one

Molecular Formula

C5H5NO

Molecular Weight

95.10 g/mol

InChI

InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7)

InChI Key

GCNTZFIIOFTKIY-UHFFFAOYSA-N

SMILES

Array

solubility

10.51 M

Synonyms

4(1H)-pyridinone, 4-hydroxypyridine, 4-hydroxypyridine nitrate, 4-pyridinol, 4-pyridone, gamma-hydroxypyridine

Canonical SMILES

C1=CNC=CC1=O

The exact mass of the compound 4-Hydroxypyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.51 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146174. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. It belongs to the ontological category of monohydroxypyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyridin-4-ol, also known as 4-hydroxypyridine, is a heterocyclic organic compound that exists in a critical tautomeric equilibrium with its pyridone form, Pyridin-4(1H)-one. This equilibrium is highly sensitive to the compound's environment; in the gas phase or non-polar solvents, the hydroxypyridine (enol) form is significant, but in the solid state and polar solvents, the pyridone (keto) form heavily predominates due to strong intermolecular hydrogen bonding. This dual nature dictates its reactivity, solubility, and utility as a versatile precursor in pharmaceuticals and materials science, making the choice of this specific isomer over others a crucial procurement decision.

Substituting Pyridin-4-ol with its isomers, Pyridin-2-ol or Pyridin-3-ol, is unreliable for most applications due to profound differences in electronic structure, reactivity, and intermolecular interactions. The position of the hydroxyl group dictates the tautomeric equilibrium; unlike Pyridin-4-ol, which strongly favors the 4-pyridone form in polar media, Pyridin-2-ol exists as a mixture of tautomers, while Pyridin-3-ol predominantly exists in the hydroxy form. This leads to distinct nucleophilic character, with Pyridin-4-ol reacting predictably at the nitrogen atom, whereas Pyridin-2-ol acts as an ambident nucleophile (reacting at N or O) and Pyridin-3-ol reacts at the oxygen. These fundamental differences in reactivity and hydrogen bonding capability make the isomers non-interchangeable for achieving desired product profiles and reproducible results in synthesis and formulation.

Dominant Pyridone Tautomer Enables Exceptionally Strong, Cooperative Hydrogen Bonding

In polar media and the solid state, Pyridin-4-ol exists almost exclusively as its 4-pyridone tautomer, which forms uniquely stable, linear hydrogen-bonded chains. The dimeric hydrogen bond enthalpy of 4-pyridone is -9.90 kcal/mol, over twice that of analogous formamide dimers. This cooperativity strengthens in longer chains, with calculated interaction enthalpies reaching up to -23 kcal/mol. In contrast, Pyridin-2-ol forms a cyclic dimer with two weaker hydrogen bonds, and Pyridin-3-ol lacks the conjugated keto structure, preventing this type of strong, cooperative chain formation.

Evidence DimensionDimeric Hydrogen Bond Enthalpy
Target Compound Data-9.90 kcal/mol (for 4-pyridone tautomer)
Comparator Or BaselineFormamide dimer (< -4.95 kcal/mol)
Quantified Difference>100% stronger than formamide dimer
ConditionsDensity Functional Theory (DFT) calculations on counterpoise-corrected potential energy surfaces.

This exceptional hydrogen bonding strength is critical for designing highly stable supramolecular assemblies, cocrystals, and polymers where predictable, strong, and directional interactions are required.

Predictable N-Alkylation/Arylation Site for Controlled Synthesis

Pyridin-4-ol consistently reacts with electrophiles like perhalopyridines at the nitrogen atom, yielding N-substituted 4-pyridone products exclusively. In a direct comparison, reacting Pyridin-4-ol with pentafluoropyridine gave the N-arylated product in quantitative yield. Conversely, Pyridin-2-ol acts as an ambident nucleophile, yielding a mixture of N- and O-arylated products, while Pyridin-3-ol reacts primarily as an oxygen nucleophile. This makes Pyridin-4-ol the specific precursor for synthesizing N-substituted 4-pyridone scaffolds without competing O-substitution side products.

Evidence DimensionRegioselectivity in Arylation Reaction
Target Compound Data100% N-arylation product
Comparator Or BaselinePyridin-2-ol (yields mixture of N- and O-arylation products); Pyridin-3-ol (yields O-arylation product)
Quantified DifferenceQualitatively different product profile, avoiding isomeric mixtures seen with Pyridin-2-ol.
ConditionsReaction with pentafluoropyridine in the presence of potassium carbonate in dry THF.

For process development and manufacturing, this predictable regioselectivity eliminates the need for complex purification of isomeric byproducts, improving yield and process efficiency.

Distinct Tautomeric Stability Profile Compared to Isomers

The intrinsic stability of the tautomers differs significantly between isomers in the gas phase, which influences their behavior in non-polar environments. Ab initio calculations show that 4-hydroxypyridine (enol form) is 2.4 kcal/mol more stable than its 4-pyridone (keto) tautomer in the gas phase. In stark contrast, 2-pyridone is 0.3 kcal/mol more stable than its 2-hydroxypyridine tautomer, making them nearly isoenergetic. This inherent preference for the hydroxy form in the absence of polar interactions is a key differentiator of the 4-substituted isomer and is critical for predicting reactivity and equilibria in non-polar media or gas-phase processes.

Evidence DimensionGas-Phase Tautomerization Energy (ΔE)
Target Compound Data-2.4 kcal/mol (Favors Hydroxy Form)
Comparator Or BaselinePyridin-2-ol/2-pyridone (+0.3 kcal/mol, Favors Pyridone Form)
Quantified DifferenceA 2.7 kcal/mol difference in relative stability, indicating opposite preferences in the gas phase.
ConditionsAb initio calculations combining geometry optimization, polarization functions, correlation energy, and zero-point vibration energy.

This dictates material selection for processes sensitive to solvent polarity, where shifting the equilibrium to favor either the N-H (pyridone) or O-H (hydroxypyridine) functionality is a primary process control parameter.

Precursor for N-Substituted 4-Pyridone Pharmaceuticals

The highly predictable N-nucleophilicity of Pyridin-4-ol makes it the specific starting material for multi-step syntheses where N-substitution is the required first step. It is a crucial building block in the industrial synthesis of drugs like the loop diuretic Torasemide, where the synthetic route relies on initial functionalization of the pyridine ring followed by reactions at the nitrogen position. Using Pyridin-2-ol would result in unwanted O-substituted byproducts, complicating the synthetic pathway.

Development of Stable Hydrogen-Bonded Materials and Cocrystals

The dominant 4-pyridone tautomer and its capacity for forming exceptionally strong, linear hydrogen-bond chains makes it a preferred component for crystal engineering. This allows for the rational design of stable cocrystals, coordination polymers, and other supramolecular materials where robust, directional, and predictable intermolecular forces are essential for achieving the desired solid-state architecture and properties like thermal stability.

Synthesis of Kinase Inhibitors and Bioisosteres

The pyridin-4-one scaffold is a recognized pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The defined geometry and hydrogen bonding pattern of the 4-pyridone tautomer, which is reliably formed from Pyridin-4-ol in physiological (aqueous) environments, is critical for binding to target proteins. Isomeric scaffolds would present different hydrogen bond donor/acceptor patterns and geometries, failing to achieve the same biological activity.

Physical Description

Tan or brown powder; [Alfa Aesar MSDS]

XLogP3

-1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

95.037113783 Da

Monoisotopic Mass

95.037113783 Da

Heavy Atom Count

7

LogP

-1.3 (LogP)

Melting Point

149.8 °C

UNII

3P2MV07G53

Related CAS

3454-03-3 (nitrate)
626-64-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (85.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.39 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

626-64-2
3454-03-3
108-96-3

Wikipedia

4-Pyridone

General Manufacturing Information

4(1H)-Pyridinone: ACTIVE
4-Pyridinol: ACTIVE

Dates

Last modified: 08-15-2023

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